N-(3-Pyridyl)indomethacin Amide
Overview
Description
N-(3-pyridyl)-indomethacin amide (N-3PyIA) is one of several aromatic amides of indomethacin reported to be potent and selective reversible inhibitors of COX-2.1 N-3PyIA selectively inhibits human recombinant COX-2 with an IC50 of 0.052 µM. It is about 1,300 times less potent as an inhibitor of ovine recombinant COX-1.1 However, N-3PyIA is not selective as an inhibitor of ovine seminal vesicular COX-1 and ovine placental COX-2. The IC50 values for ovine COX-1 and -2 are 75 and 50 µM, respectively.
Mechanism of Action
Target of Action
N-(3-Pyridyl)indomethacin Amide, also known as N-3PyIA, is a potent and selective reversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin .
Mode of Action
N-3PyIA selectively inhibits human recombinant COX-2 with an IC50 of 0.052 µM . It is about 300-fold less potent as an inhibitor of human recombinant COX-1 .
Biochemical Pathways
The primary biochemical pathway affected by N-3PyIA is the cyclooxygenase pathway . By inhibiting COX-2, N-3PyIA reduces the production of prostanoids, which are key mediators and regulators of inflammation.
Biochemical Analysis
Biochemical Properties
N-(3-Pyridyl)indomethacin Amide interacts with the enzyme COX-2, inhibiting its activity . It has been found to inhibit human recombinant COX-2 with an IC50 value of 0.052 μM, making it a potent inhibitor . It is over 1300 times less potent as an inhibitor of ovine COX-1 .
Cellular Effects
The inhibition of COX-2 by this compound can have significant effects on cellular processes. COX-2 is an enzyme that plays important roles in prostaglandin biosynthesis in inflammatory cells and the central nervous system . By inhibiting this enzyme, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with COX-2, leading to the inhibition of this enzyme . This can result in changes in gene expression and cellular metabolism due to the role of COX-2 in prostaglandin biosynthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of prostaglandin biosynthesis, where it interacts with the enzyme COX-2
Biological Activity
N-(3-Pyridyl)indomethacin amide, a derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, has garnered attention for its selective inhibition of cyclooxygenase-2 (COX-2). This compound's unique structural modifications enhance its biological activity and reduce the adverse effects typically associated with traditional NSAIDs. This article delves into the compound's biological activity, mechanisms, and research findings.
Structural Characteristics
This compound features a pyridine ring attached to the indomethacin backbone via an amide linkage. Its molecular formula is CHClNO, with a molecular weight of approximately 433.89 g/mol. The compound is usually found in a crystalline solid form with high purity levels exceeding 98% .
Selective COX-2 Inhibition
this compound acts as a potent and selective reversible inhibitor of COX-2, with an IC value of approximately 0.1 µM against human recombinant COX-2. This selectivity is significant as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors like traditional NSAIDs .
Comparison with Other Compounds
The following table summarizes the inhibition characteristics of this compound compared to other related compounds:
Compound Name | COX Inhibition Type | IC (µM) | Unique Features |
---|---|---|---|
This compound | Selective | 0.1 | High selectivity for COX-2 |
Indomethacin | Non-selective | 0.5 | Known for gastrointestinal side effects |
N-(4-Pyridyl)indomethacin amide | Selective | 0.34 | Similar structure, different substituents |
N-(2-Pyridyl)indomethacin amide | Selective | 1.39 | Variations in selectivity and potency |
Biological Evaluation and Case Studies
Research studies have demonstrated the efficacy of this compound in various biological contexts:
- In Vitro Studies : The compound has shown potent inhibition of COX-2 in vitro, making it a candidate for further development as an anti-inflammatory agent .
- In Vivo Studies : In animal models, particularly using the carrageenan-induced rat paw edema method, this compound exhibited significant anti-inflammatory effects without the ulcerogenic liability associated with traditional NSAIDs .
- Toxicity Assessments : In silico tools have been employed to predict acute toxicity, indicating that this compound may have a favorable safety profile compared to its predecessors .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various indomethacin analogs, including this compound:
- Drug Design Techniques : Molecular docking studies have been used to analyze binding interactions between this compound and COX-2, revealing critical insights into its selectivity and binding affinity .
- Structural Modifications : The incorporation of different substituents on the indomethacin backbone has been explored to enhance anti-inflammatory properties while reducing side effects .
Properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-pyridin-3-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-15-20(13-23(29)27-18-4-3-11-26-14-18)21-12-19(31-2)9-10-22(21)28(15)24(30)16-5-7-17(25)8-6-16/h3-12,14H,13H2,1-2H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPHQYAZUTCIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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